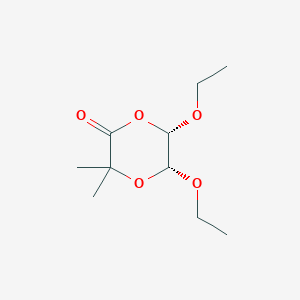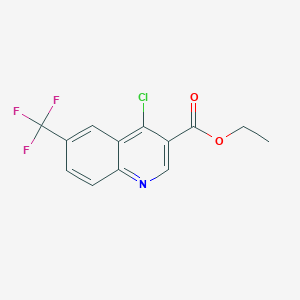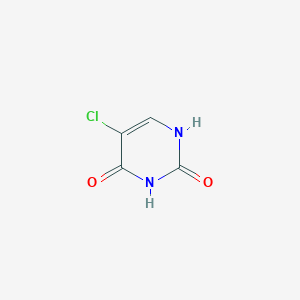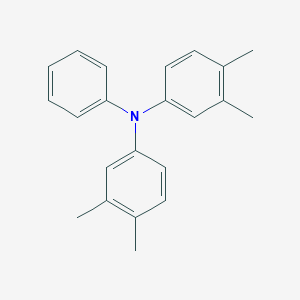
2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane, also known as limonene oxide, is a cyclic ether that is commonly found in the essential oils of citrus fruits. It has been widely studied due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, cosmetics, and food industries.
科学研究应用
Limonene oxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. It has also been used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. Moreover, 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide has been utilized as a chiral building block in organic synthesis.
作用机制
The mechanism of action of 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide is not fully understood. However, studies have suggested that it may exert its pharmacological effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects:
Limonene oxide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, prostate, and colon cancer cells. It has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide has been shown to modulate the immune response by increasing the production of cytokines, which are involved in the regulation of immune function.
实验室实验的优点和局限性
Limonene oxide possesses several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods without significant degradation. However, it also has some limitations. It is highly volatile and may evaporate quickly, which may affect its efficacy in certain experiments. Moreover, it may interact with other chemicals in the lab, which may affect the results of the experiment.
未来方向
There are several future directions for the study of 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide. One potential area of research is the development of novel drug formulations that incorporate 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide as an active ingredient. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Moreover, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Finally, the development of new synthetic methods for 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide may also be an area of future research.
Conclusion:
In conclusion, 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide is a cyclic ether that has been widely studied for its potential applications in various fields. It can be synthesized using simple methods and possesses several biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial properties. However, it also has some limitations, including its volatility and potential interactions with other chemicals in the lab. Future research may focus on the development of novel drug formulations, investigation of its potential applications in the treatment of various diseases, and development of new synthetic methods.
合成方法
Limonene oxide can be synthesized through several methods, including the epoxidation of 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane using peracids or hydrogen peroxide, as well as the oxidation of 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane using m-chloroperbenzoic acid. The epoxidation method is commonly used due to its simplicity and high yield. The reaction involves the addition of a peracid to 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane, which results in the formation of 2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane oxide.
属性
CAS 编号 |
189076-44-6 |
|---|---|
产品名称 |
2-(3-Methylbut-3-enyl)-2-propan-2-yloxirane |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
2-(3-methylbut-3-enyl)-2-propan-2-yloxirane |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11-10)9(3)4/h9H,1,5-7H2,2-4H3 |
InChI 键 |
QXLGUAYPQICRFS-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CO1)CCC(=C)C |
规范 SMILES |
CC(C)C1(CO1)CCC(=C)C |
同义词 |
Oxirane, 2-(3-methyl-3-butenyl)-2-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)

![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)


![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)
![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)

![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)

![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)
